Lipophilicity and Polar Surface Area Comparison Against Unsubstituted Nicotinimidamide
The 1,2,4-triazole substituent at the 6-position of the pyridine ring significantly reduces lipophilicity and increases topological polar surface area (TPSA) relative to unsubstituted nicotinimidamide. 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide exhibits an XLogP3-AA of -0.1, compared to +0.3 for the parent 3-pyridinecarboximidamide scaffold, representing a ΔLogP of -0.4 log units [1][2]. Its TPSA of 93.5 Ų exceeds the unsubstituted scaffold by approximately 20 Ų, placing it in a more favorable range for CNS avoidance when that is desired [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.1; TPSA: 93.5 Ų; HBD: 2; HBA: 4; rotatable bonds: 2 |
| Comparator Or Baseline | 3-Pyridinecarboximidamide (nicotinimidamide): XLogP3 approximately +0.3; TPSA approximately 73 Ų; HBD: 2; HBA: 3; rotatable bonds: 1 |
| Quantified Difference | ΔLogP = -0.4; ΔTPSA ≈ +20 Ų; additional HBA from triazole N-atoms |
| Conditions | Computed via PubChem (XLogP3 3.0, Cactvs 3.4.8.18); experimental confirmation recommended |
Why This Matters
The lower LogP and higher TPSA directly influence aqueous solubility and membrane permeability, making the triazole-substituted compound more suitable than unsubstituted nicotinimidamide for in vitro biochemical assays requiring aqueous buffer conditions.
- [1] PubChem CID 24702690, Computed Properties for 6-(1H-1,2,4-triazol-1-yl)nicotinimidamide: XLogP3-AA, TPSA, HBD, HBA, Rotatable Bond Count, 2026. View Source
- [2] PubChem CID 6918835, 3-Pyridinecarboximidamide (nicotinimidamide): XLogP3 0.3, TPSA 73.3 Ų, 2026. View Source
